2-(Hexyloxy)benzohydrazide
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Overview
Description
2-(Hexyloxy)benzohydrazide is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzohydrazide, where a hexyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexyloxy)benzohydrazide typically involves the reaction of hexyloxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general reaction scheme is as follows:
- Dissolve hexyloxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Benzohydrazone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-(Hexyloxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including corrosion inhibitors and organogelators for oil spill recovery
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzohydrazide: The parent compound, which lacks the hexyloxy group.
N’-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: A derivative with potential anticancer properties.
4-Hydroxybenzhydrazide: Known for its corrosion inhibition properties.
Uniqueness: 2-(Hexyloxy)benzohydrazide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties and potential applications. This modification can enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-hexoxybenzohydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)13(16)15-14/h5-6,8-9H,2-4,7,10,14H2,1H3,(H,15,16) |
InChI Key |
HPJFJDINBGGDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
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